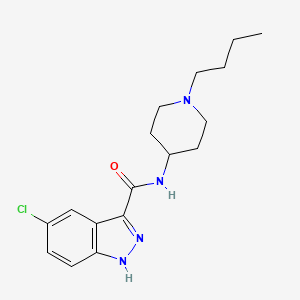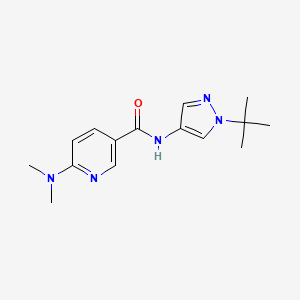
3-propyl-4-(2H-triazole-4-carbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-propyl-4-(2H-triazole-4-carbonyl)piperazin-2-one is a heterocyclic compound that contains a triazole ring and a piperazine ring. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the “click chemistry” approach, which involves the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ring . The piperazine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of green chemistry principles, such as using environmentally friendly solvents and catalysts, can also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-propyl-4-(2H-triazole-4-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
3-propyl-4-(2H-triazole-4-carbonyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with various biological targets.
Industry: Used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-propyl-4-(2H-triazole-4-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant that also contains a triazole ring.
Uniqueness
3-propyl-4-(2H-triazole-4-carbonyl)piperazin-2-one is unique due to the presence of both the triazole and piperazine rings, which can confer distinct biological activities and chemical properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-propyl-4-(2H-triazole-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-2-3-8-9(16)11-4-5-15(8)10(17)7-6-12-14-13-7/h6,8H,2-5H2,1H3,(H,11,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSWAMFPZHQRDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NCCN1C(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-pyrazol-1-ylpropan-1-one](/img/structure/B7411950.png)

![N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2H-triazole-4-carboxamide](/img/structure/B7411955.png)

![2,2-dimethyl-N-[(4-pyrazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7411981.png)
![[4-(6-Methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7411990.png)
![(5S)-5-[2-[2-(2,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7411992.png)
![N-[2-(2-methoxyphenyl)propan-2-yl]-1,4-dioxane-2-carboxamide](/img/structure/B7411995.png)
![4-ethyl-4-(hydroxymethyl)-N-[(1-methylpyrrol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7412006.png)

![[4-(1,5-Dimethylpyrrole-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7412014.png)
![2-[4-(5-Chlorofuran-2-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7412020.png)

![(3-chloro-5-fluorophenyl)-[3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7412033.png)
